Cas no 2138059-08-0 (5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one)
![5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one structure](https://www.kuujia.com/scimg/cas/2138059-08-0x500.png)
5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1167705
- 5-(4-nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one
- 2138059-08-0
- 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one
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- Inchi: 1S/C13H16N4O5S/c18-12-7-13(8-14-9-13)16(6-5-15-12)23(21,22)11-3-1-10(2-4-11)17(19)20/h1-4,14H,5-9H2,(H,15,18)
- InChI Key: JUKITJXVMLLPCE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCNC(CC21CNC2)=O)(=O)=O
Computed Properties
- Exact Mass: 340.08414080g/mol
- Monoisotopic Mass: 340.08414080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 133Ų
5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167705-0.05g |
2138059-08-0 | 0.05g |
$1428.0 | 2023-05-24 | |||
Enamine | EN300-1167705-10.0g |
2138059-08-0 | 10g |
$7312.0 | 2023-05-24 | |||
Enamine | EN300-1167705-1.0g |
2138059-08-0 | 1g |
$1701.0 | 2023-05-24 | |||
Enamine | EN300-1167705-50mg |
2138059-08-0 | 50mg |
$1428.0 | 2023-10-03 | |||
Enamine | EN300-1167705-1000mg |
2138059-08-0 | 1000mg |
$1701.0 | 2023-10-03 | |||
Enamine | EN300-1167705-10000mg |
2138059-08-0 | 10000mg |
$7312.0 | 2023-10-03 | |||
Enamine | EN300-1167705-0.5g |
2138059-08-0 | 0.5g |
$1632.0 | 2023-05-24 | |||
Enamine | EN300-1167705-5.0g |
2138059-08-0 | 5g |
$4930.0 | 2023-05-24 | |||
Enamine | EN300-1167705-0.1g |
2138059-08-0 | 0.1g |
$1496.0 | 2023-05-24 | |||
Enamine | EN300-1167705-0.25g |
2138059-08-0 | 0.25g |
$1564.0 | 2023-05-24 |
5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one
Recent Advances in the Study of 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one (CAS: 2138059-08-0)
The compound 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one (CAS: 2138059-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by a nitrobenzenesulfonyl moiety, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have focused on the synthetic routes to access 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one, with particular emphasis on optimizing yield and purity. A novel multi-step synthesis involving a key spirocyclization reaction has been reported, offering a scalable and efficient approach to this compound. The synthetic methodology has been validated through rigorous analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry, ensuring the structural integrity of the final product. These advancements in synthesis are critical for enabling further pharmacological evaluation and development.
In terms of biological activity, preliminary in vitro studies have demonstrated that 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one exhibits promising inhibitory effects against a range of enzymatic targets, including kinases and proteases. The nitrobenzenesulfonyl group is believed to play a pivotal role in binding to the active sites of these enzymes, thereby modulating their activity. Molecular docking studies have provided insights into the binding interactions, highlighting the potential for structure-activity relationship (SAR) optimization to enhance potency and selectivity.
Furthermore, the compound has shown potential as a scaffold for the development of novel therapeutics targeting diseases such as cancer and inflammatory disorders. Its spirocyclic core offers a three-dimensional complexity that is often associated with improved pharmacokinetic properties, including enhanced solubility and metabolic stability. Researchers are currently exploring derivatives of this scaffold to identify lead compounds with optimized drug-like properties.
In conclusion, 5-(4-Nitrobenzenesulfonyl)-2,5,8-triazaspiro[3.6]decan-9-one represents a promising candidate for further investigation in medicinal chemistry. The recent advancements in its synthesis and biological evaluation underscore its potential as a versatile scaffold for drug discovery. Future research efforts should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its therapeutic applications in preclinical models.
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